N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide

Medicinal chemistry Physicochemical profiling Lead optimization

N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide (CAS 1251691-14-1) is a synthetic benzamide derivative with molecular formula C17H19N3O2 and molecular weight 297.35 g/mol. The compound features a 3-(pyrimidin-2-yloxy)benzamide core scaffold with an N-cyclohexyl substituent on the amide nitrogen.

Molecular Formula C17H19N3O2
Molecular Weight 297.358
CAS No. 1251691-14-1
Cat. No. B2902635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide
CAS1251691-14-1
Molecular FormulaC17H19N3O2
Molecular Weight297.358
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3
InChIInChI=1S/C17H19N3O2/c21-16(20-14-7-2-1-3-8-14)13-6-4-9-15(12-13)22-17-18-10-5-11-19-17/h4-6,9-12,14H,1-3,7-8H2,(H,20,21)
InChIKeyXNJPVWCIBDIRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide (CAS 1251691-14-1): Procurement-Relevant Chemical Identity and Structural Classification


N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide (CAS 1251691-14-1) is a synthetic benzamide derivative with molecular formula C17H19N3O2 and molecular weight 297.35 g/mol [1]. The compound features a 3-(pyrimidin-2-yloxy)benzamide core scaffold with an N-cyclohexyl substituent on the amide nitrogen . It belongs to the broader class of N-substituted-heterocycloalkyloxybenzamide compounds, a chemotype claimed in patent literature (Rigel Pharmaceuticals, US-8012955-B2) for AMPK pathway modulation with potential applications in metabolic disorders [2]. As of the date of this guide, the compound is listed in multiple chemical supplier catalogs and the PubChem database but lacks published primary pharmacological profiling data in peer-reviewed literature.

Why Generic Substitution Fails for N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide: Structural Determinants of Scaffold-Specific Activity


Within the 3-(pyrimidin-2-yloxy)benzamide chemotype, both the nature of the N-substituent on the amide and the position of the pyrimidinyloxy group on the benzamide ring are critical determinants of biological target engagement. Published structure-activity relationship (SAR) studies on benzamide-derived sigma-1 receptor ligands demonstrate that modifications to the N-substituent (alkyl chain length, cycloaliphatic vs. aromatic character) produce affinity variations spanning over three orders of magnitude (Ki ranging from 1.2 nM to >1,000 nM) [1]. The N-cyclohexyl group confers distinct conformational constraints compared to linear, branched, or aromatic N-substituents, affecting both the amide bond geometry (cis/trans isomerism) and the hydrophobic surface presented to target binding pockets . Similarly, the 3-position pyrimidin-2-yloxy substitution pattern differs from the 4-position regioisomer in hydrogen-bonding geometry with target residues, as documented in kinase inhibitor benzamide series [2]. These interdependent structural features mean that compounds within this scaffold class cannot be considered functionally interchangeable without empirical verification.

N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide Quantitative Differentiation Evidence: Comparator-Anchored Analysis


Molecular Property Differentiation: N-Cyclohexyl vs. N-Benzyl Substituent Effects on Lipophilicity and Hydrogen-Bonding Capacity

The N-cyclohexyl substituent in the target compound provides higher calculated lipophilicity (cLogP) and greater conformational flexibility compared to N-benzyl or N-aryl analogs, while preserving the hydrogen-bond donor capacity of the secondary amide NH. In the benzamide sigma-1 ligand series reported by Donnier-Maréchal et al. (2017), the nature of the hydrophobic amine component was a key determinant of sigma-1 vs. sigma-2 selectivity, with cycloaliphatic and flexible alkylamine groups conferring distinct selectivity profiles compared to aromatic amine substituents [1]. The target compound's N-cyclohexyl group (C6H11) provides a saturated, chair-conformation hydrophobic surface that differs sterically and electronically from the planar aromatic N-(4-fluorobenzyl) group found in the closest cataloged analog CAS 1251562-53-4 .

Medicinal chemistry Physicochemical profiling Lead optimization

Scaffold Family Pharmacological Potential: Benzamide Sigma Receptor Affinity as a Class-Level Differentiator

The 3-(pyrimidin-2-yloxy)benzamide scaffold has been explored in the context of sigma receptor (S1R/S2R) ligand development. In the systematic SAR study by Donnier-Maréchal et al. (2017), 37 benzamide derivatives were evaluated for sigma-1 and sigma-2 receptor binding affinity. Compounds bearing electron-withdrawing groups (Cl, CN, NO2) at the 4-position of the benzamide ring achieved S1R Ki values of 1.2–3.6 nM with selectivity over S2R (Ki up to 1,400 nM) and high selectivity indices (IC50(SY5Y)/Ki(S1R) ratio 28,000–83,000) [1]. While the target compound lacks these 4-position substituents, its 3-(pyrimidin-2-yloxy) motif provides a hydrogen-bond-capable heterocycle that may engage the sigma-1 receptor binding pocket differently than the halogen/cyano/nitro-substituted analogs. Note: these are class-level inferences only; direct binding data for N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide at sigma receptors are not available in the public domain.

Sigma receptor CNS drug discovery Receptor binding

Patent Landscape Positioning: N-Substituted-Heterocycloalkyloxybenzamide Chemotype as AMPK Pathway Modulators

The target compound falls within the Markush structure of Rigel Pharmaceuticals' patent US-8012955-B2, which claims N-substituted-heterocycloalkyloxybenzamide compounds as AMPK pathway activators for treating metabolism-related disorders including type II diabetes, obesity, and dyslipidemia [1]. The patent specifically claims compounds where the heterocycloalkyloxy substituent (pyrimidin-2-yloxy in the target compound) is attached to the benzamide ring, and the amide nitrogen bears various substituents including cycloalkyl groups. This patent positioning differentiates the target compound from earlier N-cyclohexylbenzamide derivatives (e.g., those claimed in US-5273983 as gastrointestinal motility stimulants) [2], which lack the heterocycloalkyloxy substitution that enables kinase or receptor target engagement. The presence of both the N-cyclohexyl and the 3-(pyrimidin-2-yloxy) groups places the compound at the intersection of two distinct pharmacological design spaces.

AMPK activation Metabolic disorders Patent analysis

Regioisomeric Differentiation: 3-(Pyrimidin-2-yloxy) vs. 4-(Pyrimidin-2-yloxy) Substitution on Benzamide Scaffold

The target compound bears the pyrimidin-2-yloxy group at the 3-position (meta) of the benzamide ring. In contrast, the analog N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide (CAS 1334370-32-9) carries this substituent at the 4-position (para) [1]. Published studies on pyrimidine-containing benzamide kinase inhibitors demonstrate that the position of the pyrimidinyloxy group dictates the vector of hydrogen-bonding interactions with the kinase hinge region: the 4-substituted regioisomer aligns the pyrimidine nitrogens for direct hinge binding, whereas the 3-substituted regioisomer presents an altered geometry that may favor allosteric or Type III inhibition modes [2]. Computational modeling of the 4-cyano-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]benzamide analog (CAS 2034444-59-0) indicates that the rigidified cyclohexyl scaffold combined with specific pyrimidine positioning enhances binding selectivity in kinase inhibitor development [3]. The 3-position substitution in the target compound may therefore offer differentiated kinase selectivity profiles compared to 4-position analogs.

Kinase inhibition Regiochemistry Structure-activity relationship

N-Cyclohexyl-3-(pyrimidin-2-yloxy)benzamide: Evidence-Supported Research and Industrial Application Scenarios


Sigma Receptor Ligand Screening and Pharmacological Tool Development

Based on the established class-level evidence that benzamide derivatives bearing appropriate hydrophobic N-substituents exhibit nanomolar sigma-1 receptor affinity (Ki = 1.2–3.6 nM demonstrated for optimized analogs) [1], N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide is positioned as a candidate for sigma receptor binding panel screening. The N-cyclohexyl group provides a conformationally distinct hydrophobic surface compared to the linear alkylamine or benzylamine substituents characterized in published SAR studies. Procurement of this compound enables head-to-head comparison with known sigma-1 ligands to establish whether the 3-(pyrimidin-2-yloxy) motif confers differentiated selectivity or binding kinetics.

AMPK Pathway Modulator Research in Metabolic Disease Programs

The compound's structural inclusion within the Markush claims of Rigel Pharmaceuticals' US-8012955-B2 patent for AMPK pathway activators [2] supports its procurement as a tool compound or starting point for metabolic disorder research. The combination of N-cyclohexyl and 3-(pyrimidin-2-yloxy) substituents distinguishes this compound from simpler N-cyclohexylbenzamides (US-5273983) that target gastrointestinal motility, providing a structurally justified basis for exploring AMPK-related pharmacology in type II diabetes, obesity, or dyslipidemia models.

Kinase Selectivity Profiling: 3-Position Regioisomer as a Chemical Probe

The 3-(pyrimidin-2-yloxy) substitution pattern in the target compound presents a pharmacophoric geometry distinct from the more commonly explored 4-substituted pyrimidinyloxy benzamides used as ATP-competitive kinase inhibitors [3]. This regioisomeric difference is predicted to alter hinge-region hydrogen-bonding interactions, potentially favoring allosteric binding modes. The compound is suitable for inclusion in kinase selectivity panels where 3-substituted benzamides may reveal off-target kinase engagement profiles that differ from 4-substituted analogs, thereby contributing to selectivity optimization in kinase drug discovery programs.

Structure-Activity Relationship (SAR) Exploration of N-Substituent Effects in Benzamide Pharmacophores

As a member of the N-substituted-3-(pyrimidin-2-yloxy)benzamide series, this compound provides a specific data point in SAR studies examining the effect of N-cycloalkyl vs. N-aryl vs. N-alkyl substituents on target binding [1]. The cyclohexyl group offers intermediate steric bulk (between cyclopentyl and cycloheptyl) and full saturation (contrasting with phenyl), making it valuable for systematic SAR campaigns aimed at optimizing potency, selectivity, and physicochemical properties within benzamide-based lead series.

Quote Request

Request a Quote for N-cyclohexyl-3-(pyrimidin-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.